molecular formula C10H10N2O B2996836 4-(2-Methyl-1,3-oxazol-4-yl)aniline CAS No. 216059-89-1

4-(2-Methyl-1,3-oxazol-4-yl)aniline

Cat. No. B2996836
CAS RN: 216059-89-1
M. Wt: 174.203
InChI Key: HREKBLGHMWKXOC-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-oxazol-4-yl)aniline” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of oxazole, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazoline derivatives, which include “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-1,3-oxazol-4-yl)aniline” consists of a five-membered oxazole ring attached to an aniline group . The oxazole ring contains one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazole derivatives, including “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, have been found to exhibit various biological activities, which are influenced by the substitution pattern in the oxazole derivatives . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, organized into distinct sections:

Antimicrobial Activity

Oxadiazoles, including the 1,3,4-oxadiazole scaffold found in compounds like 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have demonstrated a broad spectrum of biological properties. They have been noted for their bactericidal and fungicidal activities, which could make them valuable in developing new antimicrobial agents .

Anticancer Evaluation

The compound’s structure allows for the synthesis of derivatives that can be evaluated for anticancer properties. For instance, the MTT assay can be used to measure the activity of mitochondrial enzymes in living cells, which is a crucial step in anticancer drug development .

Viral Entry Inhibition

Derivatives of honokiol bearing the 1,3-oxazole moiety have been utilized as positive viral entry inhibitors. This suggests potential applications in antiviral therapies, including those targeting SARS-CoV-2 .

Antibacterial and Antimonooxidase Activity

The compound has been used to synthesize benzenesulfonamide derivatives without using highly corrosive reagents. These derivatives have shown promise in antibacterial and antimonooxidase activities .

Biological Activities Review

A comprehensive review of oxazole derivatives has highlighted their significant antibacterial potential against various bacterial strains and fungi. This underscores the compound’s role in synthesizing new agents with potential therapeutic applications .

Pharmaceutical Applications

Oxadiazole scaffolds, including those related to 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have been recognized for their broad spectrum of biological and pharmaceutical applications. They are particularly noted for their bioisosteric properties and presence in commercially successful pharmaceuticals .

Safety And Hazards

While specific safety and hazard information for “4-(2-Methyl-1,3-oxazol-4-yl)aniline” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “4-(2-Methyl-1,3-oxazol-4-yl)aniline” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . There is also ongoing interest in developing new synthetic protocols for oxazoline derivatives .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKBLGHMWKXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-oxazol-4-yl)aniline

Synthesis routes and methods

Procedure details

2-methyl-4-(4-nitrophenyl)oxazole (J. Heteocyclic Chemistry, 1981, 885)(1.12 g, 5.48 mmol) was added to a refluxing solution of SnCl2.2H2O (6.33 g, 28.1 mmol), conc HCL (10 mL) and EtOH (20 mL). The reaction is stirred for 30 min then cooled to room temperature and poured into a solution of 24 g of KOH in 100 mL of water. The resulting mixture was cooled in an ice bath and stirred for an additional 30 min. The product was collected by filtration as a yellow solid (1.35 g, 83%). LC-MS (M+H): 191
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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